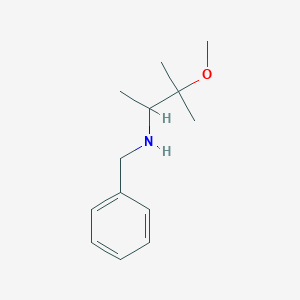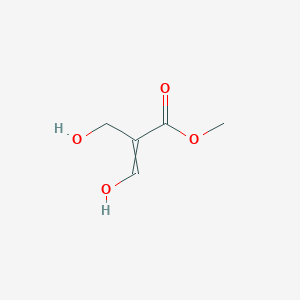
1,3-Di(propan-2-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(propan-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C16H22O It is a derivative of naphthalene, featuring two propan-2-yl groups attached to the naphthalene ring at positions 1 and 3, and a hydroxyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3-Di(propan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully alkylated naphthalene derivative.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or 2-acetyl naphthalene.
Reduction: Formation of 1,3-di(propan-2-yl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
科学研究应用
1,3-Di(propan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism of action of 1,3-Di(propan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yl groups provide hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects.
相似化合物的比较
1,3-Di(propan-2-yl)naphthalen-2-ol can be compared with other similar compounds such as:
1,3-Di(propan-2-yl)naphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3-Di(propan-2-yl)naphthalen-1-ol: The position of the hydroxyl group is different, leading to variations in its chemical and biological properties.
1,3-Di(methyl)naphthalen-2-ol: The smaller alkyl groups result in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
65307-82-6 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC 名称 |
1,3-di(propan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-10(2)14-9-12-7-5-6-8-13(12)15(11(3)4)16(14)17/h5-11,17H,1-4H3 |
InChI 键 |
NNTAZSMBJGXUIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)



![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
